molecular formula C26H23F3N2O5 B4300146 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE

4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE

Cat. No.: B4300146
M. Wt: 500.5 g/mol
InChI Key: CZTNOONNWLIDGU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that features a trifluoromethyl group, a trimethoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the acrylamide moiety: This can be achieved by reacting 3-(3,4,5-trimethoxyphenyl)acrylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling reactions: The final step involves coupling the acrylamide intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced acrylamide derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers with unique properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the acrylamide moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzoic acid
  • 3-(3,4,5-trimethoxyphenyl)acrylic acid
  • N-(2-aminophenyl)benzamide

Uniqueness

The uniqueness of 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acrylamide moiety provides a reactive site for covalent interactions with biological targets.

Properties

IUPAC Name

4-(trifluoromethyl)-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O5/c1-34-21-14-16(15-22(35-2)24(21)36-3)8-13-23(32)30-19-6-4-5-7-20(19)31-25(33)17-9-11-18(12-10-17)26(27,28)29/h4-15H,1-3H3,(H,30,32)(H,31,33)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTNOONNWLIDGU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 2
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4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 3
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4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE

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